molecular formula C28H33N3O4S B297038 N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide

N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide

Cat. No.: B297038
M. Wt: 507.6 g/mol
InChI Key: SONJKSMDUBXKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide, also known as ISA247, is a synthetic compound that has been developed as an immunosuppressive agent. It has been found to have potential applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

The mechanism of action of N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide involves the inhibition of calcineurin, a protein phosphatase that plays a key role in the activation of T cells. By inhibiting calcineurin, this compound can prevent the activation of T cells and the subsequent release of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the suppression of T cell activation, the reduction of inflammation, and the prevention of tissue damage. It has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide for lab experiments is its potent immunosuppressive effects, which make it a useful tool for studying the immune system. However, its high toxicity and potential for off-target effects can also make it challenging to work with in some contexts.

Future Directions

There are several potential future directions for research on N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide, including:
1. Further studies on its mechanism of action and potential applications in the treatment of autoimmune diseases.
2. Development of more targeted and less toxic derivatives of this compound for use in clinical settings.
3. Investigation of its potential use in other disease contexts, such as cancer and neurodegenerative disorders.
4. Studies on its potential effects on the gut microbiome and its implications for overall health and disease.
5. Exploration of its potential use as a tool for studying the immune system and immune-related diseases.

Synthesis Methods

The synthesis of N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide involves several steps, including the reaction of 4-isopropyl(phenylsulfonyl)aniline with acetic anhydride to form an acyl derivative. This is then reacted with N-isobutyl-2-aminobenzamide in the presence of a catalyst to form the final product.

Scientific Research Applications

N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been found to have potent immunosuppressive effects, which can help to reduce inflammation and prevent damage to tissues and organs.

Properties

Molecular Formula

C28H33N3O4S

Molecular Weight

507.6 g/mol

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetyl]amino]-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C28H33N3O4S/c1-20(2)18-29-28(33)25-12-8-9-13-26(25)30-27(32)19-31(23-16-14-22(15-17-23)21(3)4)36(34,35)24-10-6-5-7-11-24/h5-17,20-21H,18-19H2,1-4H3,(H,29,33)(H,30,32)

InChI Key

SONJKSMDUBXKNT-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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